N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(6-Nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole-derived compound characterized by a nitro group at the 6-position of the benzothiazole ring and a pyrrolidine sulfonyl moiety attached to the benzamide scaffold. Its synthesis likely involves coupling 6-nitrobenzo[d]thiazol-2-amine with a sulfonylated benzoyl chloride derivative under reflux conditions, analogous to methods described for similar compounds .
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c23-17(20-18-19-15-8-5-13(22(24)25)11-16(15)28-18)12-3-6-14(7-4-12)29(26,27)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGZARMCOZVZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a nitro-substituted benzaldehyde under acidic conditions to form the nitrobenzothiazole intermediate . This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms into the benzothiazole ring .
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole ring can interact with various biological receptors. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Analogues
Key Observations :
- Substituent Effects on Melting Points : Compounds with rigid substituents (e.g., pyridinyl in 4d) exhibit higher melting points (~177°C) compared to sulfonamide derivatives, likely due to enhanced crystallinity from planar aromatic systems . The target compound’s pyrrolidine sulfonyl group may reduce melting points due to conformational flexibility.
- Synthetic Yields : Suzuki coupling reactions for aryl-substituted benzothiazoles (e.g., 12a, 53% yield) suggest that the nitro group in the target compound might require optimized conditions to mitigate electron-withdrawing effects on reaction efficiency .
Electronic and Spectral Comparisons
- Nitro Group Influence : The nitro group in the target compound is expected to deshield adjacent protons in 1H NMR, similar to shifts observed in 6-nitrobenzo[d]thiazol-2-amine derivatives . In contrast, bromo or methoxy substituents (e.g., in 11 or 12a) cause distinct electronic environments, altering chemical shifts and coupling patterns .
- This may impact solubility and binding interactions in biological systems.
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOS
- Molecular Weight : 344.37 g/mol
- CAS Number : 109493-09-6
The presence of the nitro group on the benzothiazole moiety and the pyrrolidine sulfonamide group contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 29 μg/mL |
| S. aureus | < 40 μg/mL | |
| B. subtilis | < 47 μg/mL | |
| S. typhimurium | < 132 μg/mL | |
| C. albicans | < 207 μg/mL |
The compound's broad-spectrum activity highlights its potential as an antimicrobial agent, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus.
Anticancer Activity
In vitro studies have indicated that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be approximately 15 µM.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of DNA Gyrase : This enzyme is essential for bacterial DNA replication; thus, its inhibition leads to bacterial cell death.
- Apoptosis Induction in Cancer Cells : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects : Research indicates that it may reduce pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Pharmacokinetics and Toxicity
Pharmacokinetic studies using SwissADME predictions suggest favorable absorption characteristics, with a predicted bioavailability score of 0.55, indicating good potential for oral administration.
Toxicity assessments conducted via MTT assays demonstrated that concentrations up to 100 µM did not exhibit significant cytotoxic effects on normal human cell lines, suggesting a promising safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
